molecular formula C51H69N5O9 B10784958 VileE; Vinblastine isoleucinate

VileE; Vinblastine isoleucinate

Cat. No.: B10784958
M. Wt: 896.1 g/mol
InChI Key: QSTPFUDHVVIGCL-JTTXAVTDSA-N
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Description

Vinblastine isoleucinate, also known as VileE, is a semisynthetic derivative of the natural alkaloid vinblastine. Vinblastine isoleucinate belongs to the Vinca alkaloid family, which is known for its potent anticancer properties. This compound has been investigated for its enhanced pharmacokinetic properties and potential therapeutic benefits compared to its parent compound, vinblastine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinblastine isoleucinate is synthesized through a series of chemical reactions starting from vinblastine. The process involves the deacetylation of vinblastine followed by the introduction of an isoleucinate moiety. The key steps include:

Industrial Production Methods

Industrial production of vinblastine isoleucinate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification methods ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Vinblastine isoleucinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Vinblastine isoleucinate has a wide range of scientific research applications:

Mechanism of Action

Vinblastine isoleucinate exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding prevents the polymerization of tubulin into microtubules, which are crucial for cell division. As a result, the compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. The molecular targets include the β-tubulin subunit, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Vinblastine isoleucinate is compared with other Vinca alkaloids such as vincristine, vinorelbine, and vindesine. While all these compounds share a similar mechanism of action, vinblastine isoleucinate is unique due to its modified pharmacokinetic properties, which may offer improved therapeutic efficacy and reduced toxicity.

List of Similar Compounds

  • Vincristine
  • Vinorelbine
  • Vindesine
  • Vinflunine

These compounds are also used in cancer therapy and have been extensively studied for their pharmacological properties .

Properties

Molecular Formula

C51H69N5O9

Molecular Weight

896.1 g/mol

IUPAC Name

methyl (13S,17S)-13-[(1R,10S,12R)-10-[(1-ethoxy-3-methyl-1-oxopentan-2-yl)carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59)/t30?,31?,39?,42?,43?,44?,47-,48+,49+,50-,51-/m0/s1

InChI Key

QSTPFUDHVVIGCL-JTTXAVTDSA-N

Isomeric SMILES

CCC(C)C(C(=O)OCC)NC(=O)[C@@]1(C2[C@]3(CCN4C3[C@](C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)[C@]6(CC7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O

Canonical SMILES

CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O

Origin of Product

United States

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